Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate

Description

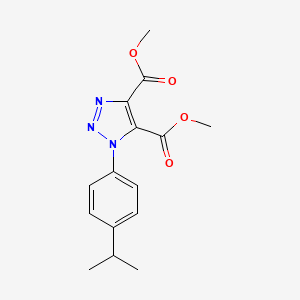

Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate is a triazole-based heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-isopropylphenyl group and at the 4,5-positions with methyl ester moieties.

Properties

IUPAC Name |

dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-9(2)10-5-7-11(8-6-10)18-13(15(20)22-4)12(16-17-18)14(19)21-3/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIJUPLLKHZOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

Substitution: The triazole ring can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Sodium borohydride (NaBH₄) is a common reducing agent used for the reduction of ester groups.

Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with higher oxidation states, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Materials Science: Triazole derivatives are used in the development of advanced materials, such as polymers and coatings, due to their stability and unique chemical properties.

Agriculture: The compound may be explored for its potential as a pesticide or herbicide, given the known bioactivity of triazole derivatives.

Mechanism of Action

The mechanism of action of dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazole Dicarboxylates

Diethyl 1-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Substituents : A dihydrooxazole-methyl group at the 1-position and ethyl ester groups at 4,5-positions.

- Synthesis : Prepared via 12-hour stirring of 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole with diethyl acetylenedicarboxylate .

- Biological Activity : Exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values: 8–32 µg/mL) .

Dimethyl 1-(3-Hydroxy-2-iodo-1-phenylpropyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Substituents : A hydroxy-iodo-phenylpropyl group at the 1-position.

- Crystallography : Triclinic crystal system (space group P1) with two independent molecules in the asymmetric unit. The triazole core is nearly planar (r.m.s. deviation = 0.0034 Å), and the substituent forms a dihedral angle of 70.14° with the triazole ring .

- Interactions : Stabilized by O–H···O hydrogen bonds and C–H···O/N interactions, forming layered packing .

Discontinued Analogs (CymitQuimica)

- Examples include dimethyl 1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate.

- Key Differences : Chloro and methoxy substituents on the aryl group alter electronic properties and steric demands compared to the isopropyl group in the target compound. These analogs were discontinued due to unspecified commercial or synthetic challenges .

Functional Group Modifications

Ester Group Variations

- Methyl vs. Ethyl Esters : Methyl esters (as in the target compound) are less hydrolytically stable than ethyl esters but offer higher crystallinity due to smaller substituents. Ethyl esters in analogs like Diethyl 1-((4-Methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate enhance solubility in organic solvents .

- Regioselective Reduction : NaBH₄ selectively reduces ketone-substituted triazole esters (e.g., dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate) but leaves ester groups intact, highlighting the stability of the ester moiety in the target compound .

Structural and Crystallographic Comparisons

Biological Activity

Dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and anthelmintic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of . It features a triazole ring that is crucial for its biological activity. The compound's structure can be represented as follows:

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance, compounds derived from similar structures have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. In a study evaluating various triazole derivatives, it was found that compounds including dimethyl 1-(4-propan-2-ylphenyl)triazole exhibited beneficial effects in reducing inflammation markers in peripheral blood mononuclear cells .

2. Antibacterial Activity

Triazoles are recognized for their antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that it effectively inhibited bacterial growth, making it a candidate for further development as an antibacterial agent .

3. Anthelmintic Activity

In addition to its antibacterial properties, the compound has shown promise in combating parasitic infections. Research indicates that derivatives of triazoles can significantly reduce the viability of helminths in culture settings, suggesting potential applications in treating parasitic diseases .

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of triazole derivatives demonstrated that dimethyl 1-(4-propan-2-ylphenyl)triazole significantly reduced TNF-α levels in stimulated human peripheral blood mononuclear cells. The results indicated a dose-dependent response, with higher concentrations leading to more substantial reductions in inflammatory markers .

Case Study 2: Antibacterial Efficacy

In another investigation, the antibacterial activity of this compound was assessed against strains of Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .

Data Table: Biological Activities of Dimethyl 1-(4-propan-2-ylphenyl)triazole

| Activity Type | Tested Against | Results |

|---|---|---|

| Anti-inflammatory | Human PBMCs | Significant reduction in TNF-α |

| Antibacterial | Staphylococcus aureus | Effective inhibition at low doses |

| Anthelmintic | Rhabditis sp. | Reduced viability |

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl 1-(4-propan-2-ylphenyl)triazole-4,5-dicarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of triazole derivatives typically involves cyclization reactions. A common approach is the Huisgen 1,3-dipolar cycloaddition or refluxing hydrazides with aldehydes in polar solvents (e.g., ethanol or DMSO). For example, refluxing substituted hydrazides with aldehydes in ethanol for 4–18 hours under acidic conditions (e.g., glacial acetic acid) yields triazole cores with ~65% efficiency . Key parameters affecting yield include:

- Solvent polarity : DMSO enhances cyclization but requires post-reaction purification.

- Catalyst : Acidic conditions accelerate imine formation.

- Reaction time : Prolonged reflux (≥12 hours) improves cyclization but risks side reactions.

Optimization via Design of Experiments (DoE) is recommended to balance time and yield.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and confirms substituent positions. For example, triclinic crystal systems (space group P1) with lattice parameters a = 8.0504 Å, b = 9.6941 Å, and bond angles like O5–C9–C8 = 111.51° provide structural validation .

- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and ester carbonyls (~δ 165–170 ppm).

- IR : Confirms ester C=O stretches (~1720 cm) and triazole C-N vibrations (~1550 cm).

Cross-validation using multiple techniques minimizes misassignment risks.

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) predict reaction mechanisms for triazole derivatives like this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-311++G** level) model transition states and intermediates. For instance:

- Reaction path searches : Identify low-energy pathways for cycloaddition or substituent addition.

- Activation strain analysis : Quantifies steric/electronic effects of the 4-propan-2-ylphenyl group on reaction barriers.

ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing viable pathways (e.g., using Gibbs free energy profiles) . Experimental validation via kinetic studies (e.g., monitoring by HPLC) is critical to resolve computational-experimental discrepancies.

Q. How can researchers resolve contradictions between predicted and observed biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

- Solubility limitations : Use logP calculations (e.g., XLogP3) to predict hydrophobicity. Adjust assay media with DMSO (<1% v/v) to improve dissolution.

- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation.

- Off-target effects : Use CRISPR-Cas9 knockouts or selective inhibitors to isolate target interactions.

Dose-response curves (IC/EC) and structural analogs (e.g., varying ester groups) clarify structure-activity relationships .

Q. What strategies are effective for analyzing crystallographic data when polymorphs or solvates complicate structure determination?

Methodological Answer:

- Powder XRD : Differentiates polymorphs via unique diffraction patterns (e.g., 2θ = 12.5° vs. 14.3°).

- Thermogravimetric analysis (TGA) : Detects solvent loss events (e.g., ~5% weight loss at 100°C indicates hydrate forms).

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., I···O contacts in iodinated analogs) to explain packing differences .

For ambiguous cases, synchrotron radiation improves resolution (<0.8 Å) for charge density modeling.

Q. How can researchers design experiments to assess the compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

- Kinase inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or CDK2). Counter-screen against non-target kinases to assess selectivity.

- Antimicrobial activity : Follow CLSI guidelines for MIC/MBC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Combine with efflux pump inhibitors (e.g., PAβN) to overcome resistance.

- Cytotoxicity : Validate safety margins using mammalian cell lines (e.g., HEK293) via MTT assays .

Q. What advanced reactor designs improve scalability for synthesizing this compound while maintaining regioselectivity?

Methodological Answer:

- Continuous-flow reactors : Enhance heat/mass transfer for exothermic cycloadditions (residence time ~30 minutes).

- Membrane reactors : Separate byproducts in situ (e.g., using nanofiltration membranes).

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 2 hours) with precise temperature control.

Computational fluid dynamics (CFD) models optimize mixing and residence time distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.